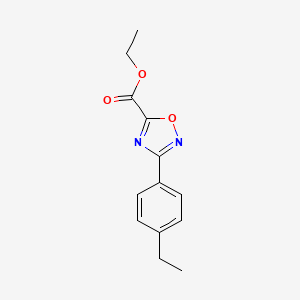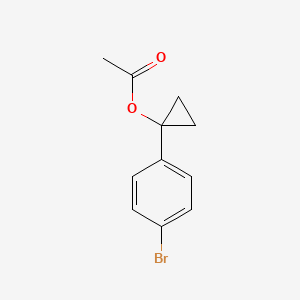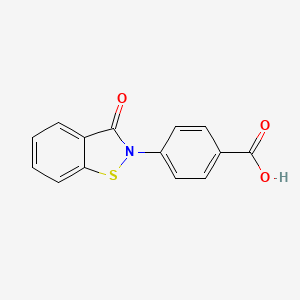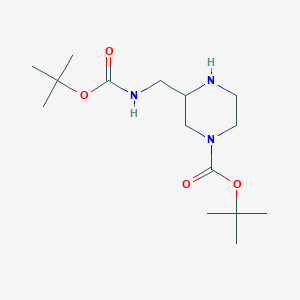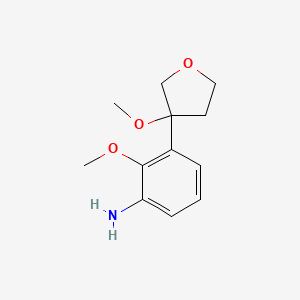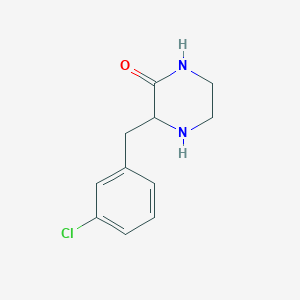
3-(3-Chloro-benzyl)-piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(3-Chlorobenzyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a ketone functional group at the second position. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Chlorobenzyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 3-chlorobenzyl chloride.
N-Alkylation: The first step involves the N-alkylation of piperazine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Oxidation: The resulting N-(3-chlorobenzyl)piperazine is then subjected to oxidation to introduce the ketone functional group at the second position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Chlorobenzyl)piperazin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
®-3-(3-Chlorobenzyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield ®-3-(3-Chlorobenzyl)piperazin-2-ol, while substitution of the chlorobenzyl group can lead to a variety of derivatives with different functional groups.
科学的研究の応用
®-3-(3-Chlorobenzyl)piperazin-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperazine derivatives, including ®-3-(3-Chlorobenzyl)piperazin-2-one, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-3-(3-Chlorobenzyl)piperazin-2-one depends on its specific biological target. In general, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
®-3-(3-Fluorobenzyl)piperazin-2-one: Similar structure with a fluorine atom instead of chlorine.
®-3-(3-Methylbenzyl)piperazin-2-one: Similar structure with a methyl group instead of chlorine.
®-3-(3-Bromobenzyl)piperazin-2-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
®-3-(3-Chlorobenzyl)piperazin-2-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and selectivity for its molecular targets.
特性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
3-[(3-chlorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15) |
InChIキー |
UHFXCTVUTRBTBQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(N1)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


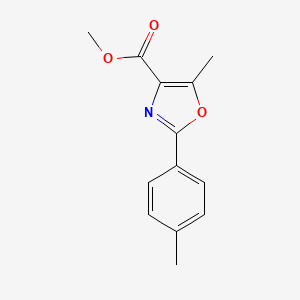

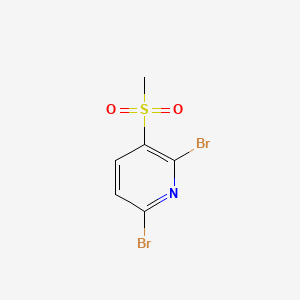
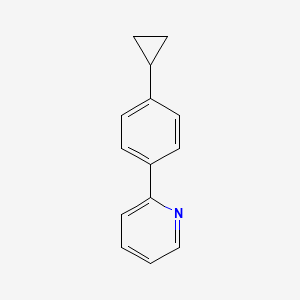
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)

![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
